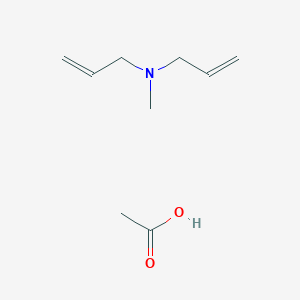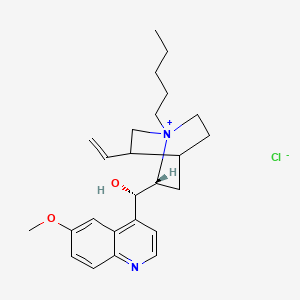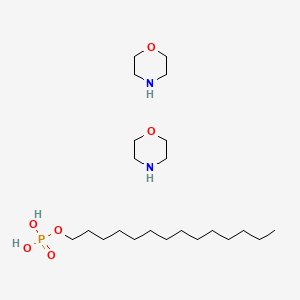
6,11-Dihydrodibenzo(b,e)thiepin-11-methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,11-Dihydrodibenzo(b,e)thiepin-11-methanamine hydrochloride is an organic compound that belongs to the class of dibenzothiepins. It is characterized by a tricyclic structure containing sulfur and nitrogen atoms. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds.
Preparation Methods
The synthesis of 6,11-Dihydrodibenzo(b,e)thiepin-11-methanamine hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of dibenzo(b,e)thiepin with an amine under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
6,11-Dihydrodibenzo(b,e)thiepin-11-methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the type of reaction and the reagents used .
Scientific Research Applications
6,11-Dihydrodibenzo(b,e)thiepin-11-methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential therapeutic effects.
Industry: The compound is used in the production of materials for electronic devices and as a reagent in chemical manufacturing processes
Mechanism of Action
The mechanism of action of 6,11-Dihydrodibenzo(b,e)thiepin-11-methanamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
6,11-Dihydrodibenzo(b,e)thiepin-11-methanamine hydrochloride can be compared with other similar compounds, such as:
6,11-Dihydrodibenzo(b,e)thiepin-11-one: This compound is structurally similar but lacks the amine group.
7,8-Difluoro-6,11-dihydrodibenzo(b,e)thiepin-11-ol: This compound contains fluorine atoms and a hydroxyl group, making it chemically distinct.
Dibenzo(b,e)thiepin-11(6H)-one: Another related compound with a different functional group arrangement
The uniqueness of this compound lies in its specific structure and functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
82394-02-3 |
|---|---|
Molecular Formula |
C15H16ClNS |
Molecular Weight |
277.8 g/mol |
IUPAC Name |
6,11-dihydrobenzo[c][1]benzothiepin-11-ylmethylazanium;chloride |
InChI |
InChI=1S/C15H15NS.ClH/c16-9-14-12-6-2-1-5-11(12)10-17-15-8-4-3-7-13(14)15;/h1-8,14H,9-10,16H2;1H |
InChI Key |
LLFAICDXHPLYIL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(C3=CC=CC=C3S1)C[NH3+].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[3-(3-Hydrazinyl-3-oxopropyl)-2,5-dioxo-4-propylimidazolidin-1-yl]-2-methylpropanehydrazide](/img/structure/B13777788.png)
![Acetamide, N-[2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo-1H-inden-5-yl]-](/img/structure/B13777801.png)
![4-Amino-3',5'-dichloro[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13777804.png)







